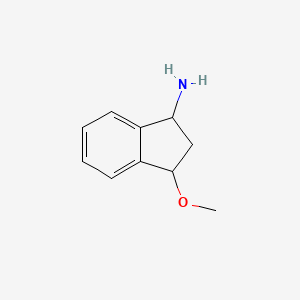

3-メトキシ-2,3-ジヒドロ-1H-インデン-1-アミン

説明

“3-methoxy-2,3-dihydro-1H-inden-1-amine” is a compound that belongs to the class of aminoindanes . Aminoindanes have gained popularity on the recreational drug market, particularly after the ban of mephedrone and other synthetic cathinones . They are known to exhibit excellent physiological and pharmacological activity .

Synthesis Analysis

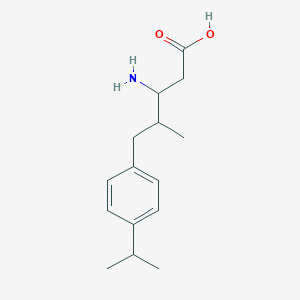

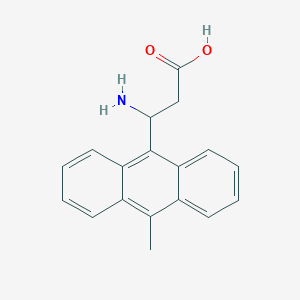

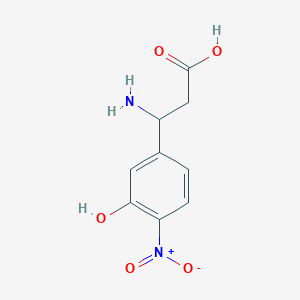

An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamines, which includes “3-methoxy-2,3-dihydro-1H-inden-1-amine”, has been described . The compounds were synthesized from the corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .Molecular Structure Analysis

The molecular structure of “3-methoxy-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9-10H,5-6,11H2,1H3 .科学的研究の応用

- 研究者は、この化合物の抗ウイルス特性を調査してきました。例えば、Kasralikarらは、一連の新しいインドリルおよびオキソクロメニルキサンテン誘導体を報告し、抗HIV-1剤としての分子ドッキング研究を実施しました 。

- 3-メトキシ-2,3-ジヒドロ-1H-インデン-1-アミンの合成は、活発な研究分野です。 その調製のための効率的な手順が開発されており、有機合成における貴重な中間体となっています 。

- 脂溶性や水溶性などの薬物動態特性を理解することは、創薬にとって重要です。 研究者は、これらの側面を評価して、さらなる調査に適しているかどうかを判断します 。

抗ウイルス特性

合成化学

薬物動態と薬物類似性

作用機序

Target of Action

3-Methoxy-2,3-dihydro-1H-inden-1-amine primarily targets the 5-HT2A receptors . These receptors are a subtype of serotonin receptors found in the central nervous system and are involved in various neurological processes, including mood regulation, cognition, and perception .

Mode of Action

The compound acts as an agonist at the 5-HT2A receptors. Upon binding to these receptors, it mimics the action of serotonin, leading to the activation of intracellular signaling pathways. This interaction results in changes in neuronal activity, which can influence mood, perception, and cognition .

Biochemical Pathways

Activation of 5-HT2A receptors by 3-methoxy-2,3-dihydro-1H-inden-1-amine triggers the phosphoinositide signaling pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to various downstream effects, including changes in gene expression and neuronal excitability .

Pharmacokinetics

The pharmacokinetics of 3-methoxy-2,3-dihydro-1H-inden-1-amine involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular level, the activation of 5-HT2A receptors by 3-methoxy-2,3-dihydro-1H-inden-1-amine leads to increased intracellular calcium levels and activation of PKC. These changes result in altered neuronal firing patterns and neurotransmitter release. At the cellular level, this can enhance synaptic plasticity and modulate neural circuits involved in mood and cognition .

Action Environment

The efficacy and stability of 3-methoxy-2,3-dihydro-1H-inden-1-amine can be influenced by various environmental factors:

- Presence of enzymes : Enzymatic activity in the liver and other tissues can influence the metabolism and clearance of the compound, affecting its overall bioavailability and duration of action .

: Source information derived from general knowledge on indene derivatives and their pharmacological activities.

特性

IUPAC Name |

3-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKSGBLLRQUWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283265 | |

| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78407-14-4 | |

| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78407-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

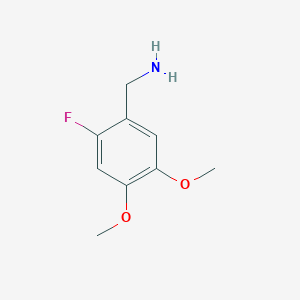

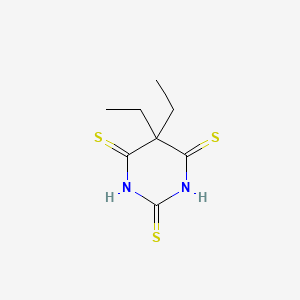

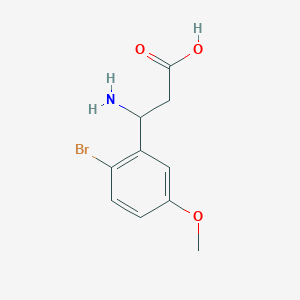

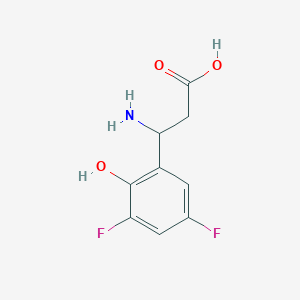

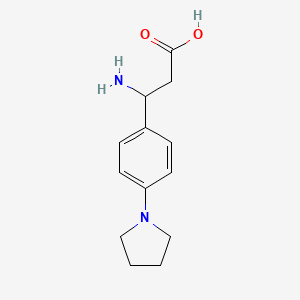

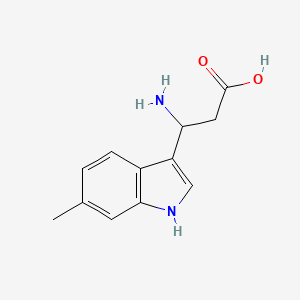

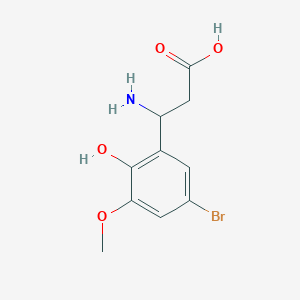

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[3-(4-methoxyphenoxy)phenyl]propanoic acid](/img/structure/B1660472.png)

![3-Amino-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propanoic acid](/img/structure/B1660478.png)

![3-Amino-3-[3-(4-tert-butylphenoxy)phenyl]propanoic acid](/img/structure/B1660481.png)

![3-Amino-3-[4-[3-(dimethylamino)propoxy]phenyl]propanoic acid](/img/structure/B1660483.png)